(5-Methyl-2-phenylfuran-3-yl)methanol
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Overview
Description
(5-Methyl-2-phenylfuran-3-yl)methanol is a derivative of furan, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenylfuran-3-yl)methanol typically involves the reaction of 5-methyl-2-phenylfuran with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, acids or bases, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(5-Methyl-2-phenylfuran-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (5-Methyl-2-phenylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Phenylfuran-3-yl)methanol
- (5-Methylfuran-3-yl)methanol
- (5-Methyl-2-phenylfuran-3-yl)ethanol
Uniqueness
(5-Methyl-2-phenylfuran-3-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-2-phenylfuran-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFMWAZPODJRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570755 |
Source
|
Record name | (5-Methyl-2-phenylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183210-33-5 |
Source
|
Record name | (5-Methyl-2-phenylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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